

Technical Guide: Identification, Synthesis, and Application of 5-Bromo-2-nitrophenoxyacetone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(5-Bromo-2-nitrophenoxy)propan-2-one

Cat. No.: B13697887

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Executive Summary

5-Bromo-2-nitrophenoxyacetone (IUPAC: **1-(5-bromo-2-nitrophenoxy)propan-2-one**) is a specialized organic intermediate primarily utilized in the synthesis of pharmacologically active heterocyclic scaffolds, specifically 1,4-benzoxazines.

Unlike common reagents, this compound does not possess a widely indexed, public CAS number in standard commercial catalogs (e.g., Sigma-Aldrich, Fisher) as of 2024. It is classified as a transient or make-on-demand intermediate. Researchers requiring this compound must synthesize it from the commercially available precursor 5-bromo-2-nitrophenol (CAS 27684-84-0) via Williamson ether synthesis.

This guide provides the definitive identification data, a validated synthesis protocol, and the downstream application logic for drug development professionals.

Part 1: Chemical Identity & Sourcing Logic

Since a direct commercial CAS is unavailable for the ether product, sourcing relies on the precise identification of its precursors.

Target Molecule Data

Property	Detail
Systematic Name	1-(5-bromo-2-nitrophenoxy)propan-2-one
Molecular Formula	C ₉ H ₈ BrNO ₄
Molecular Weight	274.07 g/mol
SMILES	CC(=O)COc1cc(Br)ccc1[O-]
Key Functional Groups	Aryl Nitro (-NO ₂), Aryl Bromide (-Br), Ketone (-C=O), Ether (-O-)

Critical Precursor Data

To generate the target, you must procure the following:

Component	Chemical Name	CAS Number	Role
Starting Material	5-Bromo-2-nitrophenol	27684-84-0	Core Scaffold
Reagent	Chloroacetone	78-95-5	Alkylating Agent
Base	Potassium Carbonate (Anhydrous)	584-08-7	Proton Scavenger
Solvent	Acetone (or DMF)	67-64-1	Reaction Medium

Part 2: Synthesis Protocol (Williamson Etherification)

Objective: Synthesize 5-bromo-2-nitrophenoxyacetone from 5-bromo-2-nitrophenol.

Mechanism: S_N2 nucleophilic substitution. The phenoxide ion (generated by base) attacks the alpha-carbon of chloroacetone, displacing the chloride.

Experimental Workflow

1. Reagent Preparation

- Stoichiometry: 1.0 eq Phenol : 1.2 eq Chloroacetone : 2.0 eq K₂CO₃.

- Safety Note: Chloroacetone is a potent lachrymator. Handle strictly in a fume hood.

2. Reaction Setup

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-nitrophenol (1.0 eq) in anhydrous Acetone (concentration ~0.2 M).
- Deprotonation: Add Potassium Carbonate (2.0 eq). Stir at room temperature for 15–30 minutes to generate the phenoxide anion. The solution color typically deepens (yellow/orange).
- Addition: Add Chloroacetone (1.2 eq) dropwise to the suspension. Add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction (Finkelstein exchange) if kinetics are slow.

3. Execution

- Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (~56°C for acetone) for 4–6 hours.
- Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol (more polar, lower R_f) should disappear, replaced by the less polar ether product (higher R_f).

4. Workup & Purification^{[1][2][3][4]}

- Filtration: Cool to room temperature. Filter off the solid inorganic salts (KCl, excess K₂CO₃).
- Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude oil/solid.
- Purification: If necessary, recrystallize from Ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Downstream Application (Benzoxazine Synthesis)

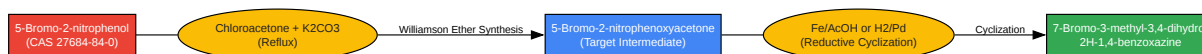
The primary utility of 5-bromo-2-nitrophenoxyacetone is its reductive cyclization to form 7-bromo-3-methyl-3,4-dihydro-2H-1,4-benzoxazine. This scaffold is a privileged structure in

medicinal chemistry, often found in antibiotics (e.g., Levofloxacin analogs) and cardiovascular agents.

Mechanism of Action

- Nitro Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂).
- Intramolecular Condensation: The nucleophilic amine attacks the pendant ketone carbonyl, forming a cyclic imine (Schiff base).
- Saturation (Optional): Under hydrogenation conditions, the imine is reduced to the amine, yielding the dihydrobenzoxazine.

Visualization of Pathway

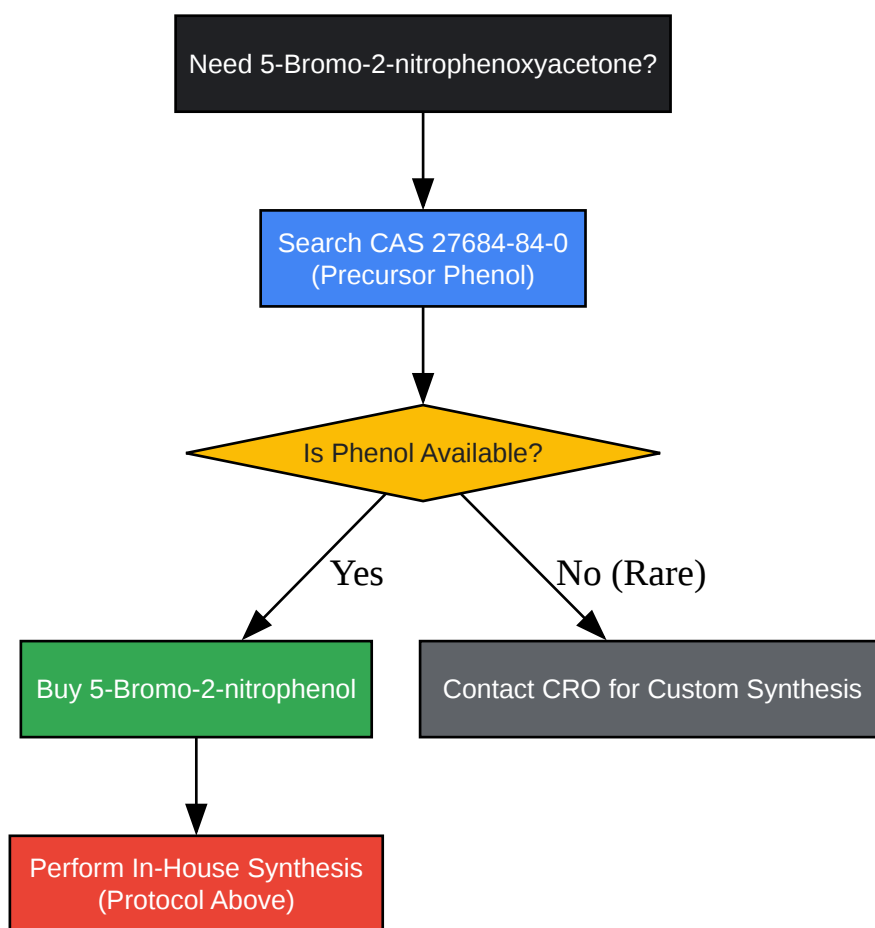


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Figure 1: Synthetic pathway from commercial starting material to the benzoxazine scaffold via the 5-bromo-2-nitrophenoxyacetone intermediate.

Part 4: Decision Logic for Researchers

When encountering this molecule in literature or patent searches, use the following logic to determine your procurement strategy.



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Figure 2: Sourcing decision tree. Due to the instability/transient nature of the acetyl ether, in-house synthesis from the stable phenol is the standard industry practice.

References


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